Picarbutrazox

Overview

Description

Picarbutrazox is a new fungicide active ingredient proposed for registration by the U.S. Environmental Protection Agency (EPA). It is used for managing resistant fungi and is applied as a seed treatment for corn and soybean to control Pythium and Phytophthora, and as a turf treatment to control Pythium diseases . It is also the active ingredient in Serata® fungicide .

Synthesis Analysis

The synthesis of Picarbutrazox involves the late-stage combination of two advanced building blocks, the pyridine carbamate 61 and the tetrazolyloxime 66. The key compounds required for this synthesis begin with the reaction of 2-aminopyridine 58 with phosgene in the presence of tert-butanol to afford carbamate 59 in 94% yield .Chemical Reactions Analysis

Picarbutrazox is a new compound from a new class of chemistry, the tetrazolyloximes . A novel series of Picarbutrazox-inspired oxadiazole hybrids was synthesized, and the derivatives’ biological activity against phytopathogenic fungi was investigated .Scientific Research Applications

Fungicide in Agriculture

Picarbutrazox is a new tetrazolyloxime fungicide . It is primarily used to control Pythium and Phytophthora infections in vegetables and field crops . After field application, Picarbutrazox quickly dissipates into a structurally comparable toxic isomer (TZ-1E) and a metabolite (TZ-2-β-Glc) .

Seed Treatment

The U.S. Environmental Protection Agency (EPA) has proposed the use of Picarbutrazox for seed treatment of corn and soybean to control Pythium and Phytophthora . This represents a new tool for managing resistant fungi .

Turf Treatment

In addition to seed treatment, Picarbutrazox is also proposed for turf treatment to control Pythium diseases .

Uptake and Translocation in Crops

Research has been conducted to evaluate the uptake and translocation of Picarbutrazox in greenhouse cabbage . The study used two distinct treatments, including foliar spray and soil application of Picarbutrazox . The application method of Picarbutrazox was found to be a critical factor for defining the initial entry route of pesticides and the subsequent translocations through the investigated crops .

Crop Safety

Picarbutrazox has been tested for crop safety. In a report, 13 of the 14 crops tested exhibited no or minimal injury after foliar treatments of Picarbutrazox .

Impact on Rhizosphere Microbiome

There has been research to evaluate if the rhizosphere microbiome is affected by the addition of the seed treatment on a moderately susceptible cultivar .

Future Directions

Mechanism of Action

Target of Action

Picarbutrazox, also known as Picarbutrazox [ISO], primarily targets oomycete plant pathogens . These pathogens are responsible for causing diseases in various crops, including corn, soybean, cotton, and others . The diseases caused by these pathogens include damping-off, seedling blight, seed rot, and root rot .

Mode of Action

Picarbutrazox belongs to the tetrazolyloximes chemical group of fungicides . It is theorized that Picarbutrazox works by affecting the biosynthesis of phospholipids , which disrupts the normal function of the pathogen’s cellular membrane . The exact mode of action is still unknown .

Biochemical Pathways

It is suggested that picarbutrazox disrupts the normal function of the pathogen’s cellular membrane by affecting the biosynthesis of phospholipids . This disruption likely affects multiple biochemical pathways within the pathogen, leading to its death.

Pharmacokinetics

Picarbutrazox is a systemic fungicide, meaning it is absorbed and distributed throughout the plant . The application method of Picarbutrazox is a critical factor for defining the initial entry route of the fungicide and the subsequent translocations through the crops . In foliar application, initially higher amount of residual Picarbutrazox was evident in the outermost leaf of the cabbage, whereas in soil treatment, the highest residual Picarbutrazox was observed in the soil and roots .

Result of Action

The result of Picarbutrazox’s action is the effective control of diseases caused by Pythium, Phytophthora, and downy mildews . It has been demonstrated to have high in vitro intrinsic activity against a wide range of Pythium species . The high potency of Picarbutrazox to control Pythium diseases in various crops has also been demonstrated under field conditions when used as a seed treatment .

Action Environment

The effectiveness of Picarbutrazox can be influenced by various environmental factors. For instance, the increase in Pythium diseases is due to shifts toward early planting dates (cooler conditions) and reduced tillage systems, poorly drained soils, longer emergence time, and longer exposure to soil-borne pathogens . Therefore, these environmental factors can influence the action, efficacy, and stability of Picarbutrazox.

properties

IUPAC Name |

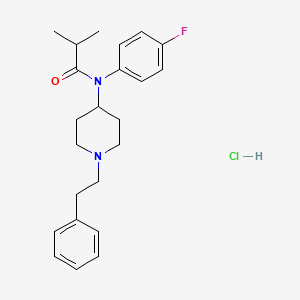

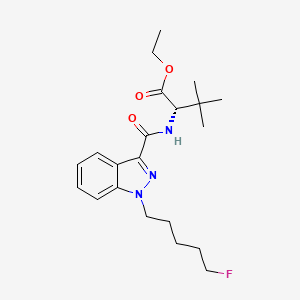

tert-butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxymethyl]pyridin-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3/c1-20(2,3)30-19(28)22-16-12-8-11-15(21-16)13-29-24-17(14-9-6-5-7-10-14)18-23-25-26-27(18)4/h5-12H,13H2,1-4H3,(H,21,22,28)/b24-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHWNXDZOULUHC-ULJHMMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CON=C(C2=CC=CC=C2)C3=NN=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO/N=C(/C2=CC=CC=C2)\C3=NN=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895836 | |

| Record name | 1,1-Dimethylethyl N-(6-((((Z)-((1-methyl-1H-tetrazol-5-yl)phenylmethylene)amino)oxy)methyl)-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500207-04-5 | |

| Record name | Picarbutrazox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500207-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picarbutrazox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500207045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl N-(6-((((Z)-((1-methyl-1H-tetrazol-5-yl)phenylmethylene)amino)oxy)methyl)-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (6-{[(Z)-(1-methyl-1H-5-tetrazolyl)(phenyl)methylene]aminooxymethyl}-2-pyridyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICARBUTRAZOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZAQ41GWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026382.png)

![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)

![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)

![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)

![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)